molecular formula C24H25N3O3S B2731424 3-ethyl-2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 1021264-43-6

3-ethyl-2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No. B2731424
CAS RN: 1021264-43-6
M. Wt: 435.54
InChI Key: WJCLKJIOJDXBDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C24H25N3O3S and its molecular weight is 435.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Investigation

Quinazolinone derivatives have been synthesized and investigated for their pharmacological properties, including H1-antihistaminic activities. Novel 4-(3-ethylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones showed significant protection against histamine-induced bronchospasm in guinea pigs, with some compounds offering more potent protection than the reference standard chlorpheniramine maleate. These compounds demonstrate minimal sedation effects, suggesting potential for developing new classes of H1-antihistamines (Alagarsamy et al., 2009).

Antioxidant Properties

Quinazolin-4-one derivatives have also been evaluated for their antioxidant properties. Synthesis of 2-substituted quinazolin-4(3H)-ones and their analysis using various assays revealed the structure–antioxidant activity relationships. Compounds with at least one hydroxyl group alongside a methoxy substituent or a second hydroxyl on the phenyl ring showed enhanced antioxidant activity. This research underlines the potential of quinazolinone derivatives in developing antioxidant agents (Mravljak et al., 2021).

Corrosion Inhibition

Quinazolinone derivatives have found applications in materials science as corrosion inhibitors for metals. Novel quinazolinone compounds demonstrated significant inhibition efficiencies against mild steel corrosion in acidic media. The study integrates experimental findings with theoretical calculations, offering insights into the mechanism of corrosion inhibition and the protective layer formation on metal surfaces (Errahmany et al., 2020).

Analgesic and Anti-inflammatory Activities

Research into the analgesic and anti-inflammatory properties of quinazolin-4(3H)-one derivatives highlighted compounds with significant activity. Novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones were synthesized and tested, showing notable analgesic and anti-inflammatory effects with minimal ulcerogenic potential compared to standard drugs like diclofenac sodium. This research points towards the therapeutic potential of quinazolinone derivatives in pain and inflammation management (Alagarsamy et al., 2011).

properties

IUPAC Name

3-ethyl-2-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S/c1-5-27-23(28)19-8-6-7-9-20(19)26-24(27)31-14-21-16(4)30-22(25-21)17-10-12-18(13-11-17)29-15(2)3/h6-13,15H,5,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCLKJIOJDXBDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N=C1SCC3=C(OC(=N3)C4=CC=C(C=C4)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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